HLA Class II Allele Coverage: 87-111 Binds Both HLA-DR and HLA-DP4, Unlike 119-143 Which Is DR-Only
NY-ESO-1 87-111 demonstrates quantitatively broader HLA class II binding than any other NY-ESO-1 CD4+ epitope. The Mandic et al. (2005) study directly characterized binding to 6 distinct MHC class II alleles: HLA-DRB1*0101, DRB1*0401, DRB1*0701, DRB1*1101, HLA-DPB1*0401, and HLA-DPB1*0402 [1]. In contrast, the NY-ESO-1 119-143 peptide, described by Zarour et al. (2000, 2002), binds to several HLA-DR molecules (including DRB1*0401) but has not been shown to bind HLA-DP4 molecules [2]. The 121-138 peptide is restricted to a single allele, DRB1*08:03 [3]. This means 87-111 is the only NY-ESO-1 CD4+ epitope demonstrated to simultaneously engage both the HLA-DR and HLA-DP4 antigen presentation pathways.
| Evidence Dimension | Number of confirmed binding MHC class II alleles |
|---|---|
| Target Compound Data | 6 alleles: 4 HLA-DR (DRB1*0101, *0401, *0701, *1101) + 2 HLA-DP4 (DPB1*0401, *0402) |
| Comparator Or Baseline | NY-ESO-1 119-143: several HLA-DR alleles only, no DP4 binding confirmed. NY-ESO-1 121-138: single allele (DRB1*08:03). |
| Quantified Difference | 87-111 uniquely adds dual HLA-DR + HLA-DP4 coverage; at least 2 additional class II loci engaged vs. 119-143. |
| Conditions | In vitro MHC class II peptide-binding competition assays using purified HLA-DR and HLA-DP4 molecules (Mandic et al. 2005, J Immunol). |
Why This Matters
Broader HLA class II allele coverage translates directly to a larger addressable patient population in immuno-oncology studies and eliminates the need to pre-screen for a single HLA allele, reducing experimental variability and procurement complexity.
- [1] Mandic M, Castelli F, Janjic B, et al. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma. J Immunol. 2005;174(3):1751-1759. doi:10.4049/jimmunol.174.3.1751. View Source
- [2] Zarour HM, Storkus WJ, Brusic V, Williams E, Kirkwood JM. NY-ESO-1 encodes DRB1*0401-restricted epitopes recognized by melanoma-reactive CD4+ T cells. Cancer Res. 2000;60(17):4946-4952. And: Zarour HM, et al. NY-ESO-1 119-143 is a promiscuous major histocompatibility complex class II T-helper epitope recognized by Th1- and Th2-type tumor-reactive CD4+ T cells. Cancer Res. 2002;62(1):213-218. PMID: 11782380. View Source
- [3] Mizote Y, Taniguchi T, Tanaka K, et al. Production of NY-ESO-1 peptide/DRB1*08:03 tetramers and ex vivo detection of CD4 T-cell responses in vaccinated cancer patients. Vaccine. 2014;32(8):957-964. doi:10.1016/j.vaccine.2013.12.042. PMID: 24397899. View Source
